Isopropyl isovalerate is an ester formed from the reaction of isopropyl alcohol and isovaleric acid. This compound belongs to the class of carboxylic acid esters, which are characterized by their pleasant fragrances and are often utilized in various industrial and scientific applications. Isopropyl isovalerate is known for its fruity odor and is commonly used in flavoring and fragrance formulations.
Isopropyl isovalerate can be derived from natural sources or synthesized through chemical processes. It falls under the category of aliphatic esters, which are organic compounds formed by the reaction of an alcohol with a carboxylic acid. The classification of isopropyl isovalerate can be summarized as follows:
The synthesis of isopropyl isovalerate can be achieved through various methods, primarily focusing on esterification reactions. Commonly, it involves the following approaches:
In a typical catalytic esterification process, the molar ratio of reactants, reaction time, temperature, and catalyst concentration are critical parameters that influence the yield. For instance, a study demonstrated that an optimal molar ratio of alcohol to acid significantly enhances the yield of isoamyl isovalerate .
Isopropyl isovalerate has a distinct molecular structure characterized by a central carbon atom bonded to an ester functional group. The molecular structure can be represented as follows:
Isopropyl isovalerate can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation.
The kinetics of these reactions can be influenced by factors such as temperature, catalyst type, and concentration of reactants. For instance, hydrolysis rates increase with higher temperatures and stronger acids .
The mechanism for the formation of isopropyl isovalerate typically follows these steps:
This mechanism underscores the importance of reaction conditions in optimizing yield and purity.
Isopropyl isovalerate exhibits stability under normal conditions but may decompose under extreme temperatures or in the presence of strong bases or acids.
Isopropyl isovalerate finds numerous applications across various fields:
Systematic Naming and SynonymsThe compound’s IUPAC designation, propan-2-yl 3-methylbutanoate, precisely defines its atomic connectivity: esterification between isopropanol’s hydroxyl group and isovaleric acid’s carboxyl group. The synonymous term isopropyl isovalerate retains historical usage but reflects outdated naming where "isovaleric" indicated branching. Modern nomenclature prioritizes locants for substituents, hence "3-methylbutanoate" specifies the methyl group at carbon-3 of the acyl chain [3] [6]. Regulatory databases list numerous aliases, including isopropyl isopentanoate and FEMA 2961, underscoring its cross-industry relevance [5].
Structural Features and IsomerismThe molecular architecture comprises two distinct hydrophobic domains:
This branched topology differentiates it from linear-chain esters like ethyl hexanoate. Constitutional isomerism exists with other C₈H₁₆O₂ esters (e.g., ethyl 2-methylbutanoate), where carbon skeleton rearrangements alter volatility and scent profiles.
Early Synthetic MethodsIsopropyl isovalerate’s production mirrored 20th-century esterification advancements. Initial routes employed Fischer-Speier catalysis, combining isovaleric acid (from valerian root) and isopropanol under sulfuric acid catalysis. Yields were limited (<60%) by equilibrium reversibility and dehydration byproducts [3]. The 1950s introduced azeotropic distillation to shift equilibrium, while Schaeffer’s acid catalysis (HCl/triphenylphosphine) improved kinetics but required corrosion-resistant reactors [5].
Industrialization and Process OptimizationThe compound’s commercialization accelerated with petrochemical feedstocks:
Current manufacturing uses continuous-flow reactors with solid acid catalysts (e.g., sulfonated zirconia), achieving >95% conversion with minimal waste [5].
Functional Properties in Formulations
Comparative Analysis with Key Esters
Ester | Molecular Formula | Odor Profile | logP | Primary Applications |
---|---|---|---|---|
Isopropyl isovalerate | C₈H₁₆O₂ | Apple, pineapple, winey | 2.51 | Top note in perfumes; fruit flavors |
Ethyl acetate | C₄H₈O₂ | Ethereal, fruity | 0.73 | Solvent; nail polish remover |
Isopropyl myristate | C₁₇H₃₄O₂ | Odorless | 7.10 | Emollient; cosmetic thickener |
Ethyl butyrate | C₆H₁₂O₂ | Juicy fruit, pineapple | 1.79 | Pineapple flavorings |
Impact of Molecular Structure on PerformanceThe branched C₅ acyl chain in isopropyl isovalerate enhances steric shielding of the ester carbonyl, extending shelf-life by impeding nucleophilic attack. Conversely, linear-chain analogs (e.g., ethyl acetate) exhibit higher hydrolysis rates. In fragrances, the isopropyl group’s volatility contributes to rapid evaporation, positioning it as a top note. The methyl branching also disrupts crystal lattice formation, maintaining liquidity down to −63°C—critical for cold-stable formulations [3] [5].
Regulatory and Industry PositionWhile FDA delisted it from synthetic flavor inventories, it retains JECFA and FEMA approvals for food use. EU regulations classify it under DG SANTE 09.450, permitting usage up to 8% in fragrance concentrates [3]. Its niche persists in "natural-identical" flavors due to biosynthesis feasibility, contrasting with petroleum-derived esters like isopropyl palmitate (a thickener) [4] [7].
Identifier Type | Value/Code | Jurisdiction/System |
---|---|---|
FEMA Number | 2961 | Flavor and Extract Manufacturers Association (USA) |
EINECS | 251-145-3 | European Inventory |
JECFA | 310 | Joint FAO/WHO Expert Committee |
DG SANTE | 09.450 | European Union |
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